N-(Benzenesulfonyl)-L-histidine

Description

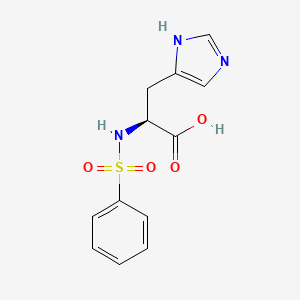

N-(Benzenesulfonyl)-L-histidine is a chemically modified derivative of the naturally occurring amino acid L-histidine, where a benzenesulfonyl group (-SO₂C₆H₅) is attached to the α-amino group of the histidine backbone. This modification enhances the molecule's stability and modulates its interactions with biological targets, making it relevant in medicinal chemistry and enzyme inhibition studies. The benzenesulfonyl moiety introduces electron-withdrawing properties and steric bulk, which can influence binding affinity and metabolic resistance compared to unmodified histidine or other acylated derivatives .

Such derivatives are often explored for their bioactivity, particularly in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Properties

CAS No. |

65579-73-9 |

|---|---|

Molecular Formula |

C12H13N3O4S |

Molecular Weight |

295.32 g/mol |

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C12H13N3O4S/c16-12(17)11(6-9-7-13-8-14-9)15-20(18,19)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,13,14)(H,16,17)/t11-/m0/s1 |

InChI Key |

BOQODKRJGJNAJT-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CN=CN2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylsulfonamido group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfonamido group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- The benzenesulfonyl group is bulkier and more polar than benzoyl or acetyl substituents due to the sulfonyl (-SO₂-) moiety.

- The electron-withdrawing nature of the sulfonyl group may enhance acidity of the adjacent N-H bond compared to benzoyl or acetyl derivatives.

Physicochemical Properties

Insights :

- The higher molecular weight and polarity of this compound suggest reduced aqueous solubility compared to N-acetyl derivatives.

Mechanistic Implications :

- The sulfonamide group’s electronegativity may enhance binding to enzyme active sites, as seen in sulfonamide-based drugs .

Biological Activity

N-(Benzenesulfonyl)-L-histidine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of a benzenesulfonyl group attached to the amino acid histidine. The imidazole side chain of histidine is known for its ability to participate in various biochemical reactions, including enzyme catalysis and metal ion binding. This structural feature may contribute to the biological activity of this compound.

Antimicrobial Activity

Research indicates that compounds derived from histidine exhibit notable antimicrobial properties. For instance, histidine-rich peptides have been shown to possess significant antibacterial and antifungal activities. The mechanism often involves membrane disruption, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 100 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) of this compound against various pathogens, indicating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity is another important aspect of the biological activity of this compound. Studies have evaluated its effects on different cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 30 µM | |

| MCF-7 (breast cancer) | 25 µM | |

| A549 (lung cancer) | 20 µM |

The cytotoxicity data suggest that this compound can inhibit the growth of various cancer cells at relatively low concentrations.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: Similar to other histidine-rich peptides, it may disrupt microbial membranes, leading to cell death.

- Metal Ion Coordination: The imidazole group can chelate metal ions, which may affect various enzymatic processes in both microbial and human cells.

- Protein Interaction: It may interfere with protein synthesis or function through specific interactions with cellular proteins.

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that this compound showed a significant reduction in bacterial counts in vitro when tested against E. coli and S. aureus. The study highlighted its potential use in developing new antimicrobial agents for treating infections caused by resistant strains .

- Cytotoxicity in Cancer Therapy : Another research project explored the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.